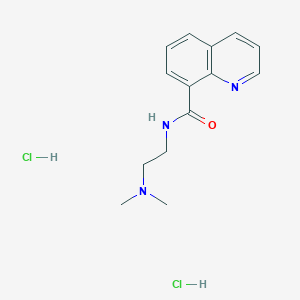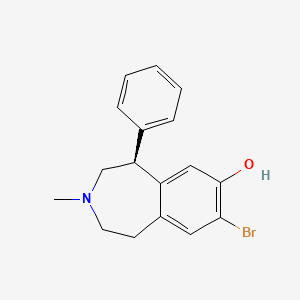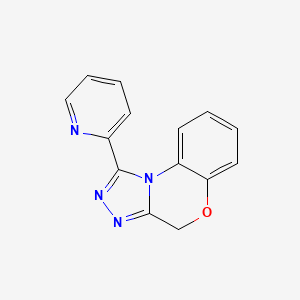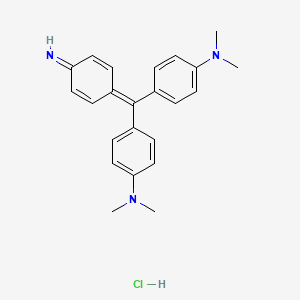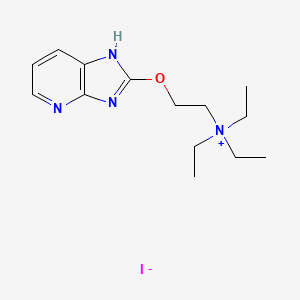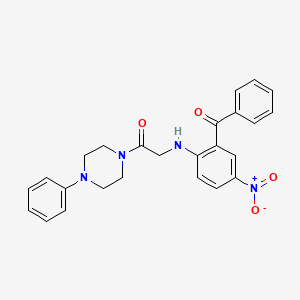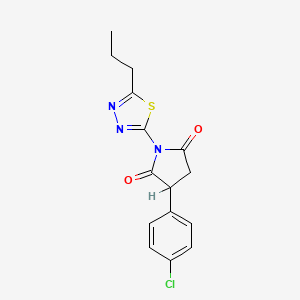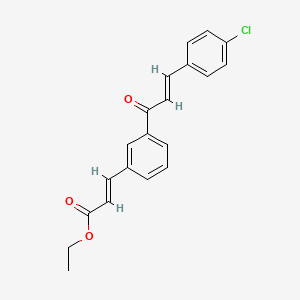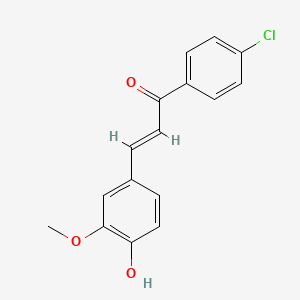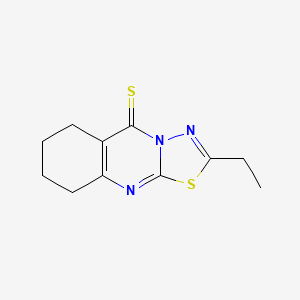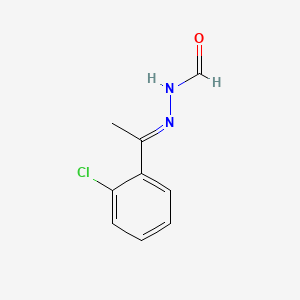
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to an ethylidene hydrazinecarboxaldehyde moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The reaction conditions may vary, but common methods include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde involves its interaction with molecular targets through its reactive functional groups The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2-Chlorophenyl)ethylideneamino]formamide
- 2-Chlorobenzaldehyde derivatives
Uniqueness
(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is unique due to its specific structure, which combines a chlorophenyl group with an ethylidene hydrazinecarboxaldehyde moiety
Propiedades
Número CAS |
133661-90-2 |
|---|---|
Fórmula molecular |
C9H9ClN2O |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C9H9ClN2O/c1-7(12-11-6-13)8-4-2-3-5-9(8)10/h2-6H,1H3,(H,11,13)/b12-7+ |
Clave InChI |
DFGSJBMADDOJCE-KPKJPENVSA-N |
SMILES isomérico |
C/C(=N\NC=O)/C1=CC=CC=C1Cl |
SMILES canónico |
CC(=NNC=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



